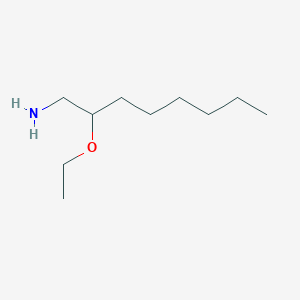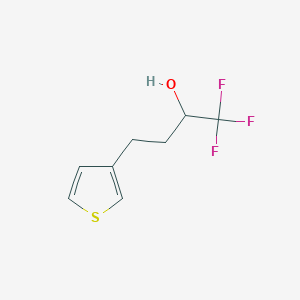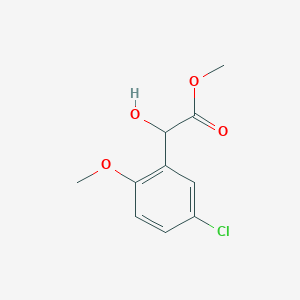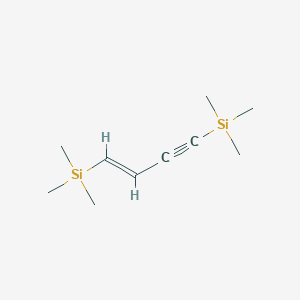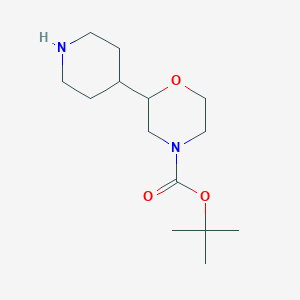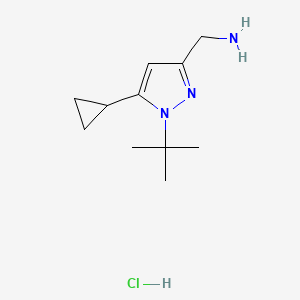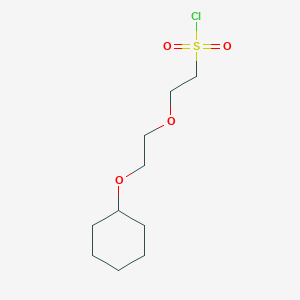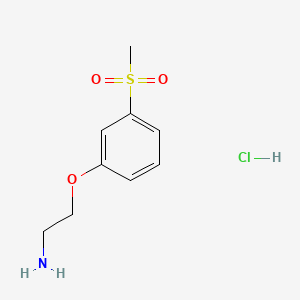
2-(3-Methanesulfonylphenoxy)ethan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methanesulfonylphenoxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13NO3S·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methanesulfonyl group attached to a phenoxy ring, which is further connected to an ethan-1-amine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methanesulfonylphenoxy)ethan-1-amine hydrochloride typically involves the reaction of 3-methanesulfonylphenol with ethylene oxide, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction. The final product is then converted to its hydrochloride salt form by reacting with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-(3-methanesulfonylphenoxy)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding phenoxyethanamine derivatives.
Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Phenoxyethanamine derivatives.
Substitution: Substituted ethan-1-amine derivatives.
科学的研究の応用
2-(3-methanesulfonylphenoxy)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-methanesulfonylphenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methanesulfonyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
類似化合物との比較
Similar Compounds
- 2-(methylsulfanyl)ethan-1-amine hydrochloride
- 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- 2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride
Uniqueness
2-(3-methanesulfonylphenoxy)ethan-1-amine hydrochloride is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
特性
分子式 |
C9H14ClNO3S |
|---|---|
分子量 |
251.73 g/mol |
IUPAC名 |
2-(3-methylsulfonylphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NO3S.ClH/c1-14(11,12)9-4-2-3-8(7-9)13-6-5-10;/h2-4,7H,5-6,10H2,1H3;1H |
InChIキー |
VAVGTTZUHXPNLM-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,5-Dimethylphenyl)methyl]azetidine](/img/structure/B15310402.png)
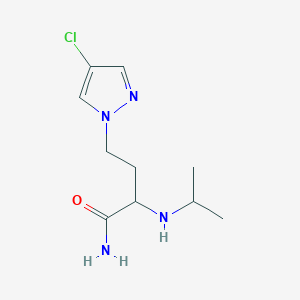
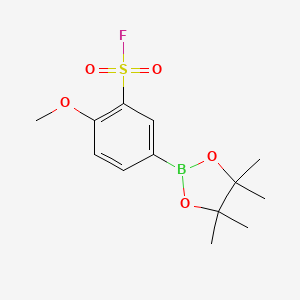
![5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B15310442.png)
